Naphthalene-2-ol, 1-(2-pyridyliminomethyl)-
Description
Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- is a naphthol derivative featuring a pyridyliminomethyl substituent at the 1-position. This compound combines the π-conjugated aromatic system of naphthalene with a pyridine-based imine group, rendering it a versatile ligand for metal coordination and a precursor for functional materials. Its structure enables applications in catalysis, sensing, and bioactivity studies. Synthetically, it can be prepared via Schiff base condensation between 2-naphthol and 2-pyridinecarboxaldehyde under appropriate conditions .
Properties
Molecular Formula |
C16H12N2O |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-[(E)-pyridin-2-yliminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H12N2O/c19-15-9-8-12-5-1-2-6-13(12)14(15)11-18-16-7-3-4-10-17-16/h1-11,19H/b18-11+ |
InChI Key |
VXEIALPYLNOWSH-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/C3=CC=CC=N3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=N3)O |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Hydroxy-1-Naphthaldehyde and 2-Aminopyridine
The most direct method involves reacting equimolar amounts of 2-hydroxy-1-naphthaldehyde and 2-aminopyridine in ethanol or DMF under reflux.
Procedure :
-
Dissolve 2-hydroxy-1-naphthaldehyde (1.72 g, 10 mmol) and 2-aminopyridine (0.94 g, 10 mmol) in 30 mL of anhydrous ethanol.
-
Add glacial acetic acid (0.5 mL) as a catalyst.
-
Reflux the mixture at 80°C for 4–6 hours.
-
Cool to room temperature, then pour into ice water (100 mL) to precipitate the product.
-
Filter the crude solid and recrystallize from methanol to obtain yellow crystals.
Key Observations :
Vilsmeier-Haack–Arnold Method with POCl₃-DMF Complex
Adapted from thienoindole synthesis, this method uses POCl₃ and DMF to activate the aldehyde for imine formation.
Procedure :
-
Cool DMF (30 mL) to 0°C and add POCl₃ (2.24 mL, 24 mmol) dropwise under argon.
-
Stir for 30 minutes, then add 2-hydroxy-1-naphthaldehyde (10 mmol).
-
Heat the mixture to 50°C for 1 hour.
-
Add 2-aminopyridine (10 mmol) and reflux at 100°C for 3 hours.
-
Quench with ice water (90 mL), filter, and wash with cold methanol.
Key Observations :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time and improves yield by enabling rapid, uniform heating.
Procedure :
-
Mix 2-hydroxy-1-naphthaldehyde (10 mmol) and 2-aminopyridine (10 mmol) in 20 mL of DMF.
-
Irradiate at 150 W and 100°C for 15 minutes.
-
Cool, dilute with water (50 mL), and extract with dichloromethane.
-
Dry the organic layer over Na₂SO₄ and evaporate under vacuum.
Key Observations :
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the E-configuration of the imine bond and intramolecular hydrogen bonding between the phenolic OH and imine nitrogen.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Catalyst | Purity (%) |
|---|---|---|---|---|
| Traditional Condensation | 70–85 | 4–6 hours | Acetic acid | 95 |
| Vilsmeier-Haack | 65–75 | 4 hours | POCl₃-DMF | 90 |
| Microwave-Assisted | 90–92 | 15 minutes | None | 99 |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N bond. In POCl₃-DMF-mediated synthesis, DMF acts as a Lewis base, coordinating to POCl₃ to generate a reactive chloroiminium intermediate, which facilitates aldehyde activation.
Challenges and Optimization Strategies
-
Byproduct Formation : Oxidative degradation of the naphthol moiety can occur at temperatures >100°C. Mitigated by inert atmosphere (N₂/Ar).
-
Solvent Choice : Methanol yields higher-purity products than DMF due to better solubility of impurities.
-
Scale-Up : Microwave methods are less feasible industrially; traditional reflux remains preferred for large batches.
Applications and Derivatives
While the focus here is synthesis, Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- serves as a precursor for bioactive molecules, including kinase inhibitors. Derivatives with electron-withdrawing groups on the pyridine ring show enhanced antimicrobial activity .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The hydroxyl (-OH) and iminomethyl groups activate specific positions on the naphthalene ring for electrophilic substitution. Key observations include:
-
Regioselectivity : The hydroxyl group directs substitution to the C-1 position, while the pyridyliminomethyl group influences reactivity at adjacent carbons .
Schiff Base Reactivity
The iminomethyl (-CH=N-) group facilitates dynamic equilibria and coordination chemistry:
Tautomerism and Rearrangements
-
Keto-Enol Tautomerism : Stabilizes resonance structures involving the naphthol oxygen and imine nitrogen (Fig. 1a) .
-
Newman–Kwart Rearrangement : Converts the hydroxyl group to thiol (-SH) using dimethylthiocarbamoyl chloride .
Complexation with Metals
| Metal Ion | Ligand Behavior | Applications | Source |
|---|---|---|---|
| Cu(II) | Forms octahedral complexes via N,O-donor sites | Catalysis, material science | |
| Fe(III) | Stabilizes high-spin states | Magnetic materials |
-
Structural Insight : X-ray crystallography reveals planar geometry around the metal center when coordinated .
Oxidative Coupling
Under oxidative conditions (e.g., FeCl₃, O₂), the compound undergoes dimerization:
Hydroxyl Group Modifications
| Reaction | Reagents | Outcome | Source |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃ | Methoxy derivative at C-2 | |
| Acylation | AcCl, pyridine | Acetylated naphthol |
Imine Group Reactions
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Reduction | NaBH₄, MeOH | Secondary amine derivative | |
| Hydrolysis | HCl, H₂O | Cleavage to 2-naphthol and pyridine |
Polymerization and Oligomerization
At high pressures (0.5–1.5 GPa) and temperatures (>500 K), the compound undergoes decomposition followed by oligomerization, forming:
Biological Activity and Derivatives
Schiff base derivatives exhibit antimicrobial and anticancer properties:
| Derivative | Bioactivity | Mechanism | Source |
|---|---|---|---|
| Cu(II) Complex | Antibacterial (MIC = 12.5 µg/mL) | DNA intercalation | |
| Ag(I) Complex | Antifungal (C. albicans) | Cell membrane disruption |
Thermal and Photochemical Stability
-
Thermal Decomposition : Degrades above 300°C, releasing CO and NOₓ gases.
-
Photoreactivity : UV irradiation induces C=N bond cleavage, forming naphthoxy radicals .
Key Structural Features Influencing Reactivity:
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications. Research indicates that derivatives of naphthalene-2-ol exhibit various biological activities, including:
- Anticancer Activity : Naphthalene derivatives have been studied for their ability to intercalate into DNA and exhibit anticancer properties. The structure of naphthalene-2-ol, 1-(2-pyridyliminomethyl)- may enhance this activity through its interaction with nucleic acids .
- Enzyme Inhibition : Some studies have indicated that compounds related to naphthalene-2-ol can inhibit specific enzymes involved in cancer progression, such as mutated MAP Kinase P38. This suggests a mechanism for potential anti-cancer treatments .
- Anti-inflammatory Properties : The compound's derivatives have shown promise in treating inflammatory conditions. Research has demonstrated that these compounds can exhibit analgesic and anti-inflammatory effects, making them candidates for further pharmacological development .
Catalysis
Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- is also being explored for its catalytic properties:
- C–H Activation : Recent studies highlight the compound's utility in catalyzing ortho-C–H amidation reactions of naphthalene derivatives. This process is significant for synthesizing complex organic molecules efficiently .
- Synthesis of Schiff Bases : The compound can serve as a precursor or reactant in synthesizing various Schiff bases, which are known for their diverse applications in organic synthesis and material sciences .
Materials Science
The structural characteristics of naphthalene-2-ol, 1-(2-pyridyliminomethyl)- make it suitable for applications in materials science:
- Fluorescent Sensors : Compounds derived from naphthalene have been investigated as fluorescent chemosensors. Their ability to selectively recognize ions or small molecules can be harnessed for environmental monitoring and detection applications .
Case Study 1: Anticancer Mechanisms
A study focusing on the anticancer properties of naphthalene derivatives revealed that certain structural modifications enhance their ability to intercalate DNA and inhibit cancer cell proliferation. The study utilized molecular docking simulations to predict binding affinities and mechanisms of action against specific cancer cell lines.
Case Study 2: Anti-inflammatory Efficacy
Research conducted on the anti-inflammatory effects of naphthalene derivatives demonstrated significant reductions in paw edema in animal models. The compounds were tested against standard anti-inflammatory drugs to establish their efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- involves its ability to form complexes with metal ions through coordination with the nitrogen and oxygen atoms. This interaction can lead to changes in the electronic properties of the compound, making it useful as a sensor or catalyst. The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in sensing applications or interacting with biological targets in medicinal applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Coordination Properties
1-[(Thiazol-2-ylimino)methyl]naphthalene-2-ol (L3)
- Structure : Replaces the pyridine ring with a thiazole group.
- Coordination : Thiazole’s sulfur atom enhances soft metal (e.g., Cu(I), Ag(I)) binding, differing from the pyridine’s nitrogen-based coordination.
- Application : Studied as a corrosion inhibitor for mild steel in acidic media .
- Reference :
1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalene-2-ol (L4)
- Structure : Contains a methyl-substituted pyridine, altering steric and electronic properties.
- Application : Used in catalytic oxidation reactions (e.g., catecholase activity) .
- Reference :
HPEDN (1-(4-(1-(2-Hydroxyphenylamino)ethyl)phenyl)diazenyl)naphthalene-2-ol)
- Structure: Features a diazenyl (-N=N-) linker and phenolic group.
- Coordination : Forms red, water-soluble complexes with Cu(II) (λmax = 500 nm), used in flow-injection spectrophotometry for Cu(II) detection .
- Comparison: Unlike the pyridylimino group, HPEDN’s diazenyl moiety enables distinct chromogenic responses for analytical applications.
- Reference :
Betti Base Derivatives
1-[(5-Chloro-2-phenyl-1H-indol-3-yl)(piperidin-1-yl)methyl]naphthalene-2-ol
- Structure : Combines naphthol with indole and piperidine groups.
- Bioactivity : Exhibits antimicrobial and anticancer activity (85% yield, m.p. 258–260°C) .
- Comparison: The indole moiety introduces π-π stacking interactions, enhancing biological targeting compared to pyridylimino’s metal coordination .
- Reference :
1-[(Dimethylamino)(2-phenyl-1H-indol-3-yl)methyl]naphthalene-2-ol
Azo-Linked Naphthol Derivatives
1-[(5-Nitro-1H-benzimidazol-6-yl)diazenyl]naphthalene-2-ol (Compound 7)
- Structure : Azo-linked benzimidazole with a nitro group.
- Application : Azo dyes used in germination studies; nitro groups reduce wheat coleoptile length by 30% compared to controls .
- Comparison: The azo group provides photostability, whereas pyridylimino derivatives prioritize metal chelation .
- Reference :
HL1 (1-((Phenyldiazenyl)naphthalene-2-ol)
Comparative Data Table
Biological Activity
Naphthalene-2-ol, 1-(2-pyridyliminomethyl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, anticancer, and antioxidant activities, supported by recent research findings.
Chemical Structure and Properties
Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- is a Schiff base derived from naphthalene and pyridine. Its chemical formula is , which indicates the presence of hydroxyl, imine, and aromatic groups that contribute to its biological activity.
Biological Activities
1. Antibacterial Activity
Research indicates that Schiff bases containing naphthalene derivatives exhibit potent antibacterial properties. A study demonstrated that naphthalene-based Schiff bases showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.
2. Antifungal Activity
In addition to antibacterial effects, naphthalene-2-ol derivatives have been reported to possess antifungal activity. A comparative analysis showed that these compounds effectively inhibited the growth of fungi such as Candida albicans and Aspergillus niger . The antifungal mechanism may involve the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.
3. Anticancer Properties
The anticancer potential of naphthalene-2-ol derivatives has gained attention in recent studies. For instance, specific derivatives have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The compounds appear to activate intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death.
4. Antioxidant Activity
Naphthalene-2-ol exhibits antioxidant properties that help mitigate oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage . This property is crucial for preventing various diseases linked to oxidative stress, including cancer and neurodegenerative disorders.
Table 1: Summary of Biological Activities
| Activity Type | Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 20 | Disruption of membrane integrity |
| Antifungal | Candida albicans | 15 | Inhibition of ergosterol biosynthesis |
| Anticancer | MCF-7 (breast cancer) | 25 | Induction of apoptosis |
| Antioxidant | Human fibroblasts | 30 | Free radical scavenging |
Q & A
Q. What are the recommended synthetic protocols for preparing Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- and structurally related Schiff base compounds?
- Methodological Answer : This compound can be synthesized via Schiff base condensation between 2-hydroxynaphthaldehyde and 2-aminopyridine under reflux in polar aprotic solvents (e.g., ethanol or methanol). Catalytic approaches using nano-magnetite (Fe₃O₄) under ultrasound irradiation enhance reaction efficiency and yield . For analogous systems, one-pot multi-component reactions (e.g., Betti reaction) have been employed, leveraging reverse zinc oxide micelles or acidic catalysts to optimize regioselectivity . Characterization typically involves FT-IR for imine bond confirmation (C=N stretch at ~1600 cm⁻¹) and NMR for structural elucidation.
Q. What analytical techniques are essential for characterizing the purity and structural integrity of Naphthalene-2-ol, 1-(2-pyridyliminomethyl)-?
- Methodological Answer : Key techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and aromatic substitution patterns; UV-Vis to assess π→π* transitions in the conjugated system.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation.
- Thermal Analysis : TGA/DSC to evaluate decomposition profiles and stability .
- X-ray Diffraction : Single-crystal XRD for absolute configuration determination, particularly for coordination complexes .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for naphthalene derivatives, such as conflicting results in in vivo vs. in vitro studies?
- Methodological Answer : Conduct a systematic review with rigorous risk-of-bias assessment using tools like Table C-6/C-7 (e.g., evaluating randomization, dose reporting, and outcome transparency) . Prioritize studies with controlled exposure routes (inhalation, oral) and standardized endpoints (e.g., hepatic/renal effects) . Meta-analyses can reconcile interspecies differences by applying allometric scaling or physiologically based pharmacokinetic (PBPK) modeling. Sensitivity analyses should address confounding factors (e.g., metabolic activation via CYP450 isoforms) .
Q. What experimental strategies are effective for elucidating the coordination chemistry and mechanistic behavior of Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- with transition metals?
- Methodological Answer :
- Stoichiometry Determination : Use Job’s method or molar ratio plots (UV-Vis titration) to identify M:L ratios (e.g., 1:2 or 1:3 complexes) .
- Geometry Analysis : ESR spectroscopy for Cu(II) complexes (distinguishing isotropic vs. rhombic symmetry) and magnetic susceptibility for spin states .
- Computational Modeling : DFT calculations to optimize ligand-metal binding modes and predict redox properties.
- Thermodynamic Studies : Isothermal titration calorimetry (ITC) to quantify binding constants (Ka) .
Q. How can environmental degradation pathways of Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- be systematically investigated?
- Methodological Answer :
- Abiotic Degradation : Simulate photolysis (UV irradiation) or hydrolysis (pH-varied aqueous systems) with LC-MS/MS to identify breakdown products (e.g., quinones or pyridine fragments) .
- Biotic Degradation : Use microbial consortia from contaminated soils; monitor via GC-MS headspace analysis for CO₂ evolution.
- Computational Tools : Apply EPI Suite or TEST software to predict biodegradability and partition coefficients (log Kow) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
